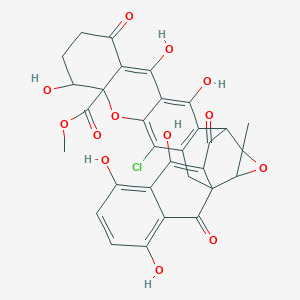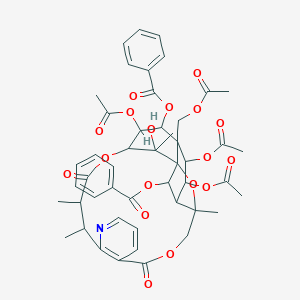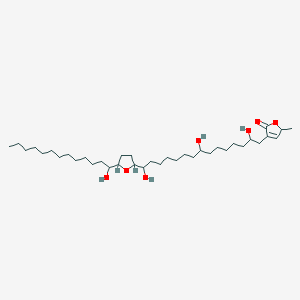
Alumanylidynecobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alumanylidynecobalt is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organometallic compound that contains a cobalt center and an aluminum-carbon triple bond.
Wissenschaftliche Forschungsanwendungen
Alkyne Hexacarbonyl Dicobalt Complexes in Medicinal Chemistry
Alumanylidynecobalt, as part of alkyne hexacarbonyl dicobalt complexes, is increasingly used in modern synthetic chemistry. Its applications extend to medicinal chemistry, particularly in anticancer drug development. These complexes demonstrate potential as antitumor drugs and hormonally active agents due to their unique biological properties determined by the nature of their ligands and the presence of the metal center (Ott, Kircher, Dembinski, & Gust, 2008).
Cobalt Carbonyl Complexes in Lipid Monitoring
Cobalt carbonyl complexes, including those with alumanylidynecobalt, are significant in monitoring lipid distribution and metabolism in cells. These complexes can act as probes for alkyne-tagged lipids in cultured cells, providing qualitative and quantitative information about lipid species and transformations in cell culture (Tallman, Armstrong, Milne, Marnett, Brown, & Porter, 2013).
Regiochemistry in the Pauson-Khand Reaction
Alumanylidynecobalt's role in alkyne-dicobalt hexacarbonyl complexes has implications for the regiochemical outcomes of the Pauson-Khand reaction. This reaction, significant in organic synthesis, may be influenced by the electronic nature of acetylenic substituents in these complexes. Understanding this can provide insights into the reaction mechanisms and outcomes (Robert, Milet, Gimbert, Kónya, & Greene, 2001).
Polymer-Bound Carbonylcobalt(0) in Linker Chemistry and Catalysis
Carbonylcobalt(0) species, which include alumanylidynecobalt, have applications in linker chemistry and catalysis. They can be used to link alkynes with polymer supports, facilitating reactions like the Pauson-Khand reaction. This application offers a traceless method of immobilizing alkynes, contributing significantly to organic synthesis and catalysis (Comely, Gibson, Hales, Johnstone, & Stevenazzi, 2003).
Eigenschaften
CAS-Nummer |
125612-26-2 |
|---|---|
Produktname |
Alumanylidynecobalt |
Molekularformel |
C20H22Cl2N2O6 |
Molekulargewicht |
85.91473 g/mol |
IUPAC-Name |
alumanylidynecobalt |
InChI |
InChI=1S/Al.Co |
InChI-Schlüssel |
MDKXFHZSHLHFLN-UHFFFAOYSA-N |
SMILES |
[Al]#[Co] |
Kanonische SMILES |
[Al]#[Co] |
Synonyme |
Anthracite Anthracites Bituminous Coal Bituminous Coals Brown Coal Brown Coals Coal Coal, Bituminous Coal, Brown Coal, Lignitious Coal, Peat Coal, Soft Coals Coals, Bituminous Coals, Brown Coals, Lignitious Coals, Peat Coals, Soft Lignite Lignites Lignitious Coal Lignitious Coals Peat Coal Peat Coals Soft Coal Soft Coals |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)